REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([O:16][CH2:17][CH3:18])(=[O:15])[CH2:11]C([O-])=O.N1CCCCC1>N1C=CC=CC=1>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:11][C:10]([O:16][CH2:17][CH3:18])=[O:15])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture thus obtained
|
Type
|
TEMPERATURE
|
Details
|
was heated at 100° to 110° C. for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
the chloroform layer was washed with a saturated aqueous solution of potassium hydrogen sulfite and water in this order
|
Type
|
EXTRACTION
|
Details
|
the chloroform extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was crystallized from isopropyl ether-n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=CC(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([O:16][CH2:17][CH3:18])(=[O:15])[CH2:11]C([O-])=O.N1CCCCC1>N1C=CC=CC=1>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:11][C:10]([O:16][CH2:17][CH3:18])=[O:15])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture thus obtained
|
Type
|
TEMPERATURE
|
Details
|
was heated at 100° to 110° C. for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
the chloroform layer was washed with a saturated aqueous solution of potassium hydrogen sulfite and water in this order
|
Type
|
EXTRACTION
|
Details
|
the chloroform extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was crystallized from isopropyl ether-n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=CC(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |